Imunovir; Delimmun; Groprinosin
Description
Imunovir, Delimmun, and Groprinosin are brand names for the same synthetic compound, inosine pranobex (C₅₂H₇₈N₁₀O₁₇, CAS 36703-88-5), a purine derivative with immunomodulatory and antiviral properties . The drug enhances T-lymphocyte differentiation, natural killer (NK) cell activity, and macrophage phagocytosis while suppressing viral replication by interfering with RNA transcription . It is approved in multiple countries under different trade names:
- Imunovir: Widely used in Europe for herpesvirus infections, immunodepression in cancer patients, and HPV-related conditions .
- Delimmun: Marketed as an HIV adjunct therapy and immunostimulant .
- Groprinosin: Employed in Eastern Europe for pediatric respiratory infections (e.g., ARVI) and COVID-19 clinical trials .
Properties
Molecular Formula |
C52H78N10O17 |
|---|---|
Molecular Weight |
1115.2 g/mol |
IUPAC Name |
4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3 |
InChI Key |
CICINYKKPVZUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Pathway
Inosine pranobex is a molecular complex comprising inosine and dimepranol acedoben (a 1:3 molar ratio of acetamidobenzoic acid to dimethylaminoisopropanol). The synthesis involves a multi-step salt formation process:
Acetamidobenzoic Acid Preparation :
Dimethylaminoisopropanol Synthesis :
Salt Formation :
Complexation with Inosine :
Critical Parameters :
Industrial Production Techniques
Industrial-scale synthesis prioritizes yield optimization and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1–10 L | 500–1,000 L |
| Temperature Control | ±2°C | ±0.5°C |
| Purification | Column Chromatography | Continuous Crystallization |
| Yield | 65–75% | 85–92% |
- Continuous Flow Reactors : Employed for dimepranol acedoben synthesis to enhance heat transfer and reduce reaction time.
- In-Process Analytics : Near-infrared (NIR) spectroscopy monitors intermediate purity, ensuring compliance with pharmacopeial standards.
Pharmaceutical Formulation Strategies
Powder for Oral Solution
A study by Kafedjiiski et al. (2024) developed a high-dose (1,000 mg/sachet) powder blend using direct dry mixing :
Excipients :
Process :
Solubility Profile :
| pH | Solubility (mg/mL) |
|---|---|
| 1.2 | 12.8 ± 1.2 |
| 6.8 | 3.4 ± 0.6 |
Immediate-Release Tablets
Kafedjiiski (2022) optimized tablet formulations via wet granulation :
Formula (500 mg Tablet) :
Component Concentration (%) Inosine pranobex 80.0 Microcrystalline cellulose 12.5 Povidone K-30 4.0 Magnesium stearate 1.5 Granulation Protocol :
Dissolution Performance (USP Apparatus II) :
| Time (min) | % Drug Released |
|---|---|
| 15 | 45 ± 3 |
| 30 | 78 ± 4 |
| 45 | 95 ± 2 |
Syrup Formulations
A patented syrup formulation combines inosine pranobex with zinc gluconate:
Composition :
Manufacturing Steps :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: Inosine pranobex undergoes various chemical reactions, including:
Oxidation: Inosine can be oxidized to form hypoxanthine and subsequently xanthine and uric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like ammonia or amines are often employed.
Major Products Formed:
Oxidation: Hypoxanthine, xanthine, and uric acid.
Reduction: Reduced forms of inosine derivatives.
Substitution: Various substituted inosine derivatives.
Scientific Research Applications
Inosine pranobex, also known as Immunovir, Delimmun, or Groprinosin, is a synthetic compound with immunomodulatory and antiviral properties. It is composed of inosine and dimepranol acedoben in a 1:3 molar ratio. Since its authorization in 1971, it has been used in European countries to treat viral infections.
Clinical Applications
Inosine pranobex is used to treat various viral infections and diseases . It is commonly used to treat subacute sclerosing panencephalitis (SSPE), a rare measles complication, along with intrathecal interferon therapy . Inosine pranobex has demonstrated a positive influence on selected autoimmune conditions such as systemic lupus erythematosus (SLE), alopecia areata, and Sjögren's syndrome .
Clinical applications of Inosine Pranobex:
- Herpes simplex virus
- Human papillomavirus
- Acute respiratory infections
In clinical trials, inosine pranobex has shown effectiveness in treating genital and labial herpes simplex and SSPE . It has also shown some effect against influenza . Inosine pranobex is also used in immunocompromised patients to combat microbial infections . Supplementation of conventional treatment with inosine pranobex increased the success rate from 41% to 94% in patients with genital warts .
Immunomodulatory Effects
Inosine pranobex has several immunomodulatory effects, including inducing T-lymphocyte differentiation, augmenting macrophage and natural killer (NK) cell functions, and stimulating IL-2 production . It modulates T lymphocyte and natural killer cell cytotoxicity, T8 suppressor and T4 helper cell functions, and also increases the number of IgG and complement surface markers . Inosine pranobex increases cytokine IL-1 production and enhances IL-2 production, upregulating the expression of the IL-2 receptor in vitro . It also significantly increases endogenous IFN -γ secretion and decreases the IL-4 production in vivo .
In patients with herpes virus infection, higher lymphocyte transformation was observed in treated individuals than in the control group . In patients with autoimmune diseases, inosine pranobex was found to increase the number of active T-cell rosettes and enhanced responses to mitogen activation .
Research Applications
Inosine pranobex has a wide range of scientific research applications:
- Chemistry Used as a model compound for studying nucleoside analogs and their reactions.
- Biology Investigated for its effects on cellular metabolism and immune response modulation.
- Medicine Widely used in the treatment of viral infections.
- Industry Utilized in the pharmaceutical industry for the production of antiviral medications.
Pharmacokinetics
Mechanism of Action
Inosine pranobex exerts its effects through multiple mechanisms:
Immunomodulation: It enhances T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines. This helps restore deficient immune responses in immunosuppressed patients.
Antiviral Properties: The compound inhibits viral RNA synthesis by interfering with transcription and translation processes at the cellular level.
Comparison with Similar Compounds
Table 1: Comparative Overview of Imunovir, Delimmun, and Groprinosin
Detailed Clinical Findings
Imunovir:
- Demonstrated efficacy in restoring immunity in 64% of radiotherapy-treated cancer patients vs. 23% in placebo groups .
- Reduced postoperative sepsis (P < 0.05) and mortality (P < 0.05) in surgical patients .
Delimmun :
- Enhances IL-2 production and T-cell differentiation, critical for managing HIV-associated immunosuppression .
Groprinosin:
Controversies and Criticisms
- However, over 300 peer-reviewed studies support its immunomodulatory effects .
- COVID-19 Trials: Groprinosin’s role in COVID-19 remains investigational, requiring further validation .
Q & A
Basic Research Questions
Q. What are the primary immunomodulatory mechanisms of Inosine pranobex (Imunovir/Delimmun/Groprinosin), and how can these be experimentally validated?
- Answer : Inosine pranobex enhances immune function through T-lymphocyte differentiation, macrophage activation, and stimulation of IL-2 production . To validate these mechanisms, researchers can use in vitro assays (e.g., flow cytometry for T-cell subsets) and in vivo models (e.g., viral challenge studies in immunosuppressed mice). For IL-2 quantification, ELISA or multiplex cytokine panels are recommended. Confounding factors like baseline immune status must be controlled using stratification in clinical trials .
Q. How do pharmacokinetic properties of Inosine pranobex influence dosing regimens in clinical research?
- Answer : Inosine pranobex is rapidly absorbed (≥90% bioavailability) with peak plasma concentrations at 1–3 hours post-administration . Its metabolites, including uric acid, accumulate linearly with dose. Researchers should design trials with staggered dosing (e.g., 4 g/day divided into 4 doses) to avoid saturation effects. Pharmacokinetic studies in humans show that urine excretion accounts for 85% of PacBA metabolites, necessitating renal function monitoring in long-term studies .
Q. What are the key considerations for selecting animal models to study Inosine pranobex’s antiviral efficacy?
- Answer : Non-human primates (NHPs) are preferred for tissue distribution studies due to similarities in metabolic pathways (e.g., renal and hepatic excretion patterns) . For viral challenge models, murine herpesvirus or measles models are relevant for studying subacute sclerosing panencephalitis (SSPE) . Researchers must account for species-specific differences in purine metabolism to avoid misinterpretation of uric acid levels .
Advanced Research Questions
Q. How can contradictory data on Inosine pranobex’s efficacy in HIV-associated immunosuppression be reconciled?
- Answer : Discrepancies arise from variations in trial design, such as differences in patient populations (e.g., baseline CD4+ counts) and outcome measures (e.g., viral load vs. immune cell counts). A meta-analysis using the PICOS framework (Population: HIV patients; Intervention: Inosine pranobex; Comparator: Placebo; Outcomes: CD4+/CD8+ ratios; Study type: RCTs) can identify confounding variables. Sensitivity analysis should assess the impact of dosing duration and co-administered antiretrovirals .
Q. What methodological approaches are optimal for evaluating long-term immunomodulatory effects in chronic viral infections?
- Answer : Longitudinal cohort studies with repeated immune profiling (e.g., monthly flow cytometry for T-cell subsets) are critical. Researchers should incorporate biomarkers like serum IL-2 and interferon-γ levels to track immune restoration. For SSPE, combine intrathecal interferon therapy with Inosine pranobex and use MRI to monitor CNS inflammation . Statistical models like mixed-effects regression can account for inter-individual variability .
Q. How do drug-drug interactions between Inosine pranobex and immunosuppressants (e.g., AZT) affect clinical outcomes?
- Answer : Inosine pranobex may antagonize AZT by enhancing purine salvage pathways, reducing AZT’s incorporation into viral DNA. In vitro co-culture experiments (e.g., HIV-infected T-cells treated with both drugs) can quantify synergistic or antagonistic effects. Clinically, researchers should monitor viral load and lymphocyte counts in patients on combination therapy, using factorial RCT designs to isolate interaction effects .
Q. What experimental strategies address the challenge of uric acid elevation during prolonged Inosine pranobex use?
- Answer : Prophylactic allopurinol or rasburicase can mitigate hyperuricemia in preclinical models. In human trials, stratify patients by baseline renal function and incorporate uric acid monitoring at biweekly intervals. Pharmacodynamic modeling can correlate dose adjustments with uric acid levels while maintaining antiviral efficacy .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results from in vitro versus in vivo studies of Inosine pranobex’s antiviral activity?
- Answer : In vitro studies often overestimate potency due to controlled conditions (e.g., lack of immune cell interactions). Use translational frameworks like the "Three Pillars of Antiviral Efficacy" (cell culture, animal models, clinical data) to validate findings. For example, if in vitro data show viral RNA inhibition but in vivo results are neutral, assess host immune recruitment using transcriptomics .
Q. What statistical methods are recommended for assessing immune restoration in heterogeneous patient populations?
- Answer : Cluster analysis (e.g., k-means clustering) can subgroup patients by immune recovery trajectories. Machine learning approaches (e.g., random forests) may identify predictors of response, such as baseline NK cell activity or HLA haplotypes. For small sample sizes, Bayesian hierarchical models improve power by borrowing strength across subgroups .
Tables for Key Data Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
